3-Isobutylpentanediamide
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Overview
Description
It is a derivative of pentanediamide and is characterized by the presence of isobutyl and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutylpentanediamide typically involves the reaction of isobutylamine with a suitable precursor, such as a dicyano compound. One common method involves the use of electrosynthesis, which is a green and sustainable approach . The reaction conditions often include the use of a solvent, such as acetonitrile, and a catalyst, such as copper, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isobutylpentanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives of this compound.
Scientific Research Applications
3-Isobutylpentanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isobutylpentanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pregabalin Impurity 8:
Other Pentanediamides: Compounds with similar structures but different substituents.
Uniqueness
3-Isobutylpentanediamide is unique due to its specific combination of isobutyl and cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(2-methylpropyl)pentanediamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)3-7(4-8(10)12)5-9(11)13/h6-7H,3-5H2,1-2H3,(H2,10,12)(H2,11,13) |
InChI Key |
FXEGHOFFBJSWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)N)CC(=O)N |
Origin of Product |
United States |
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